molecular formula C8H16N2O5 B585613 (Ethyleneoxy)di-carbamic Acid Diethyl Ester CAS No. 112844-39-0

(Ethyleneoxy)di-carbamic Acid Diethyl Ester

Cat. No.: B585613
CAS No.: 112844-39-0
M. Wt: 220.225
InChI Key: LSRSANPCBIBVEN-UHFFFAOYSA-N
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Description

(Ethyleneoxy)di-carbamic Acid Diethyl Ester is a chemical compound with the molecular formula C8H16N2O5. It is a white crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Ethyleneoxy)di-carbamic Acid Diethyl Ester typically involves the reaction of ethyl chloroformate with 2-aminoethanol, followed by the reaction with ethyl carbamate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

(Ethyleneoxy)di-carbamic Acid Diethyl Ester can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield ethyl carbamate and 2-aminoethanol.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide, and the reaction is typically carried out at elevated temperatures.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products

    Hydrolysis: Ethyl carbamate and 2-aminoethanol.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

(Ethyleneoxy)di-carbamic Acid Diethyl Ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential use in drug delivery systems due to its solubility and stability.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a prodrug.

    Industry: It is used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of (Ethyleneoxy)di-carbamic Acid Diethyl Ester involves its hydrolysis to release ethyl carbamate and 2-aminoethanol. These products can then interact with various molecular targets and pathways in biological systems . The specific molecular targets and pathways are still under investigation, but it is believed that the compound may act as a prodrug, releasing active metabolites that exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(ethoxycarbonyl)amino]-2-methylpropanoate
  • Ethyl dicyclohexylcarbamate
  • Ethyl (2E)-2-cyano-3-ethoxy-2-propenoylcarbamate
  • Ethyl (2Z)-2-cyano-3-ethoxy-2-butenoylcarbamate

Uniqueness

(Ethyleneoxy)di-carbamic Acid Diethyl Ester is unique due to its specific structure, which imparts distinct solubility and stability properties. These characteristics make it particularly useful in applications where solubility in both water and organic solvents is required.

Properties

IUPAC Name

ethyl N-[2-(ethoxycarbonylamino)ethoxy]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O5/c1-3-13-7(11)9-5-6-15-10-8(12)14-4-2/h3-6H2,1-2H3,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRSANPCBIBVEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCONC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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